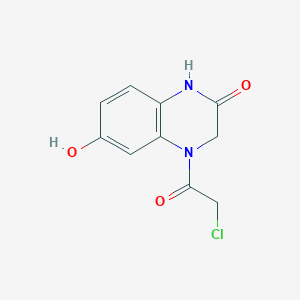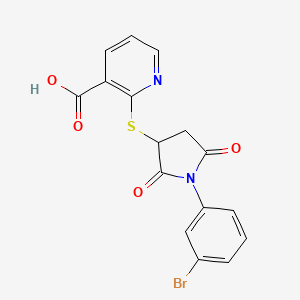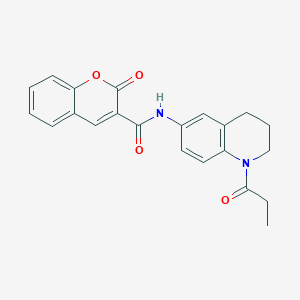
2-oxo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-oxo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is a derivative of 2-oxo-quinoline and chromene carboxamide. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds which can provide insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves starting from 2-oxo-quinoline carboxylic acid, which undergoes esterification and alkylation reactions to produce various derivatives . This suggests that a similar approach could be used for the synthesis of this compound, with modifications to introduce the propionyl group and the chromene structure.
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been characterized using NMR spectroscopy and X-ray crystallography . These techniques could be applied to determine the molecular structure of the compound . The anti-rotamer conformation about the C-N bond and the position of the amide O atom relative to the pyran ring O atom are structural features that could be relevant .
Chemical Reactions Analysis
The related compounds have been used in molecular docking studies to investigate binding patterns with protein targets . This implies that the compound may also interact with biological targets and could be analyzed using similar molecular docking studies to predict its reactivity and potential as a bioactive molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related compounds, which have been characterized by spectroscopic measurements and DFT calculations . Hirshfeld surface analyses provide information on the closest contacts between active atoms, which is crucial for understanding intermolecular interactions . The compound's solubility, melting point, and stability could be similar to those of the related compounds and would require experimental verification.
Relevant Case Studies
Although no specific case studies are mentioned in the provided papers, the synthesis and characterization techniques, as well as the molecular docking studies, suggest that these compounds could be of interest in the development of kinase inhibitors or tyrosinase inhibitors . The potent inhibitory activity of related compounds against tyrosinase and their free radical scavenging ability indicate that the compound may also possess similar bioactivities .
Aplicaciones Científicas De Investigación
Synthetic Studies on Marine Drugs
- Research on chromene derivatives, such as the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, is aimed at exploring structural-activity relationships of antitumor antibiotics, particularly those involving tetrahydroisoquinoline natural products. These studies underline the importance of chromene structures in developing potential antitumor agents (Hui-jing Li et al., 2013).
Neuropharmacology Research
- Tetrahydroquinoline derivatives, closely related to the queried compound, have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor. These studies highlight the relevance of such structures in neuropharmacological research, particularly in investigating compounds that could modulate the NMDA receptor, a critical target in neurodegenerative diseases and neurological disorders (R. Carling et al., 1992).
Organic Synthesis and Medicinal Chemistry
- Studies on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide shed light on the synthetic versatility and potential pharmacological applications of 4-oxoquinoline derivatives. This research provides insights into the chemical behavior of quinolines, which can be applied in designing and synthesizing novel compounds with desired biological activities (P. N. Batalha et al., 2019).
Heterocyclic Compound Synthesis
- Research on the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes offers a pathway to creating diverse heterocyclic structures, including those similar to the queried compound. These synthetic methodologies contribute to the development of novel heterocyclic compounds with potential applications in drug discovery and development (A. Bacchi et al., 2005).
Antimicrobial Agents
- The synthesis and evaluation of quinazolinone and thiazolidinone derivatives as potential antimicrobial agents demonstrate the applicability of complex heterocyclic structures in developing new antimicrobial compounds. These studies are indicative of the broader research efforts to combat microbial resistance through the discovery of new therapeutic agents (N. Desai et al., 2011).
Propiedades
IUPAC Name |
2-oxo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-2-20(25)24-11-5-7-14-12-16(9-10-18(14)24)23-21(26)17-13-15-6-3-4-8-19(15)28-22(17)27/h3-4,6,8-10,12-13H,2,5,7,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPKPFIEWSQTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

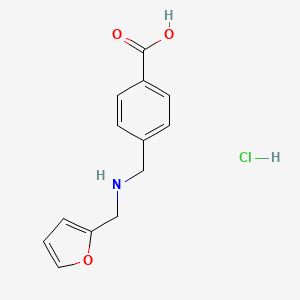
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2504453.png)
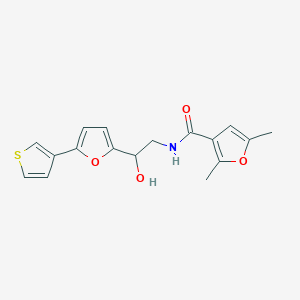
![3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2504456.png)

![4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2504460.png)

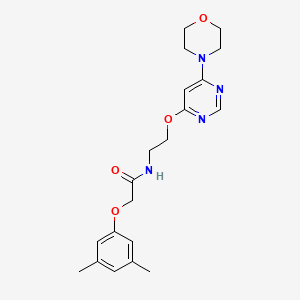
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-3-carboxamide](/img/structure/B2504463.png)
![3-(4-chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504464.png)
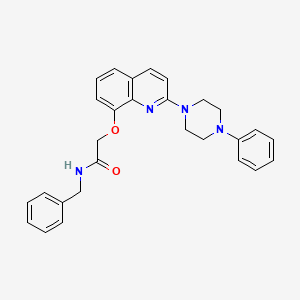
![(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2504468.png)
